molecular formula C21H15BrClN3O2S B399378 N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide

N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide

Cat. No.: B399378
M. Wt: 488.8g/mol
InChI Key: UEIMRRHOTHGAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and benzamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states and reduced forms of the compound .

Scientific Research Applications

N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide is unique due to its specific combination of bromine, chlorine, and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H15BrClN3O2S

Molecular Weight

488.8g/mol

IUPAC Name

N-[3-[(2-bromobenzoyl)carbamothioylamino]phenyl]-2-chlorobenzamide

InChI

InChI=1S/C21H15BrClN3O2S/c22-17-10-3-1-8-15(17)19(27)26-21(29)25-14-7-5-6-13(12-14)24-20(28)16-9-2-4-11-18(16)23/h1-12H,(H,24,28)(H2,25,26,27,29)

InChI Key

UEIMRRHOTHGAMU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3Br)Cl

Origin of Product

United States

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